molecular formula C12H8Cl2NNaO8S B1629275 Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate CAS No. 1135339-78-4

Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B1629275
CAS No.: 1135339-78-4
M. Wt: 420.2 g/mol
InChI Key: NLLIHCQALHWWIX-UHFFFAOYSA-M
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Description

Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate is a chemical compound with the molecular formula C12H8Cl2NNaO8S and a molecular weight of 420.2 g/mol. This compound is known for its unique structure, which includes a dichlorophenoxy group, an acetyl group, and a dioxopyrrolidine sulfonate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate involves several steps. The synthetic route typically starts with the preparation of the 2,4-dichlorophenoxyacetic acid, which is then reacted with a suitable acylating agent to form the acetylated intermediate. This intermediate is further reacted with a dioxopyrrolidine sulfonate derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity. The acetyl group may participate in acetylation reactions, affecting protein function. The sulfonate group can influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate can be compared with other similar compounds, such as:

    Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-carboxylate: This compound has a carboxylate group instead of a sulfonate group, which affects its solubility and reactivity.

    Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-phosphate: The presence of a phosphate group in this compound can alter its biological activity and interactions with enzymes. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;1-[2-(2,4-dichlorophenoxy)acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO8S.Na/c13-6-1-2-8(7(14)3-6)22-5-11(17)23-15-10(16)4-9(12(15)18)24(19,20)21;/h1-3,9H,4-5H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLIHCQALHWWIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635743
Record name Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135339-78-4
Record name Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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